molecular formula C10H14ClNO4 B1455107 5-Chloro-4-(dimethoxymethyl)-2,3-dimethoxypyridine CAS No. 1305324-79-1

5-Chloro-4-(dimethoxymethyl)-2,3-dimethoxypyridine

Cat. No. B1455107
CAS RN: 1305324-79-1
M. Wt: 247.67 g/mol
InChI Key: FQQJYWSZCTUPIF-UHFFFAOYSA-N
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Description

5-Chloro-4-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the empirical formula C10H11ClN2O2 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular weight of 5-Chloro-4-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine is 226.66 . Its structure can be represented by the SMILES string COC(OC)c1c(Cl)cnc2[nH]ccc12 .


Physical And Chemical Properties Analysis

5-Chloro-4-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine is a solid substance . Its flash point is not applicable .

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, 5-Chloro-4-(dimethoxymethyl)-2,3-dimethoxypyridine is a valuable intermediate. Its halogenated and methoxy groups make it a versatile precursor for synthesizing various pharmacologically active molecules. For instance, it can be used to develop new compounds with potential antiviral, antibacterial, or anticancer activities due to its ability to easily undergo nucleophilic substitution reactions .

Agriculture

This compound has applications in the agricultural sector, particularly in the synthesis of novel pesticides and herbicides. Its chemical structure allows for the creation of derivatives that can disrupt the life cycle of pests or inhibit the growth of weeds, contributing to increased crop yields and protection against infestations .

Material Science

In material science, 5-Chloro-4-(dimethoxymethyl)-2,3-dimethoxypyridine can be used as a building block for organic electronic materials. Its electron-rich pyridine ring can be incorporated into conductive polymers or small molecules for organic photovoltaic cells, offering a pathway to more efficient energy harvesting materials .

Environmental Science

Environmental science can benefit from this compound through the development of sensitive analytical reagents. It can be functionalized to create fluorescent probes or sensors that detect environmental pollutants, such as heavy metals or organic contaminants, aiding in environmental monitoring and cleanup efforts .

Biochemistry

In biochemistry, the compound’s reactivity makes it suitable for studying protein-ligand interactions. Modified derivatives of 5-Chloro-4-(dimethoxymethyl)-2,3-dimethoxypyridine can be used to label or visualize biological molecules, facilitating the understanding of cellular processes at the molecular level .

Pharmacology

Pharmacologically, it can serve as a scaffold for drug discovery. Its modifiable structure allows for the creation of diverse libraries of compounds that can be screened for activity against various biological targets, speeding up the process of identifying new therapeutic agents .

Safety and Hazards

This compound has been classified as Acute Tox. 4 Oral, indicating it may be harmful if swallowed . It is recommended to handle this compound with care and appropriate safety measures .

properties

IUPAC Name

5-chloro-4-(dimethoxymethyl)-2,3-dimethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO4/c1-13-8-7(10(15-3)16-4)6(11)5-12-9(8)14-2/h5,10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQQJYWSZCTUPIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CN=C1OC)Cl)C(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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